3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
Overview
Description
“3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of “3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid” includes an imidazole ring attached to a propanoic acid group . The molecular weight of the compound is 266.73 g/mol .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including “3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid”, have been found to possess antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Benzimidazole derivatives have shown potential in the treatment of cancer . They can interfere with the growth and proliferation of cancer cells, and some derivatives have been used in the treatment of various types of cancer.
Antiviral Activity
Some benzimidazole derivatives have demonstrated antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs.
Antiparasitic Activity
Benzimidazole derivatives have been used in the treatment of parasitic infections . They can inhibit the growth and reproduction of parasites, making them effective in the treatment of various parasitic diseases.
Anti-inflammatory Activity
Benzimidazole derivatives have demonstrated anti-inflammatory properties . They can reduce inflammation in the body, making them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Benzimidazole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs.
Antioxidant Activity
Benzimidazole derivatives have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, making them potential candidates for the development of new antioxidant drugs.
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Propionic acids
, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
properties
IUPAC Name |
3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWMWJFVCCBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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